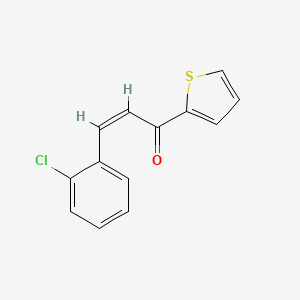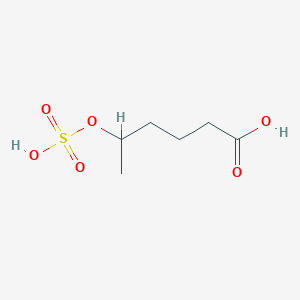
5-(Sulfooxy)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Sulfooxy)hexanoic acid: is a chemical compound that belongs to the class of carboxylic acids It is characterized by the presence of a sulfooxy group attached to the fifth carbon of a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Sulfooxy)hexanoic acid typically involves the sulfonation of hexanoic acid. One common method is the reaction of hexanoic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of hexanoic acid and sulfur trioxide into the reactor, followed by the separation and purification of the product using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 5-(Sulfooxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Hydroxyhexanoic acids.
Substitution: Various substituted hexanoic acids depending on the reagents used.
Scientific Research Applications
Chemistry: 5-(Sulfooxy)hexanoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of sulfonated polymers and surfactants .
Biology: In biological research, this compound is used to study the effects of sulfonation on the biological activity of fatty acids. It is also used in the development of new pharmaceuticals and bioactive compounds .
Medicine: Its sulfooxy group can enhance the solubility and bioavailability of drug molecules .
Industry: In the industrial sector, this compound is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its unique chemical properties make it suitable for various applications in the chemical and petrochemical industries .
Mechanism of Action
The mechanism of action of 5-(Sulfooxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes and receptors. This can modulate the activity of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Hexanoic acid: Lacks the sulfooxy group, making it less reactive in certain chemical reactions.
Sulfonic acids: Have a sulfonic group directly attached to the carbon chain, which can lead to different chemical properties and reactivity.
Uniqueness: 5-(Sulfooxy)hexanoic acid is unique due to the presence of both a carboxylic acid and a sulfooxy group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
82542-97-0 |
|---|---|
Molecular Formula |
C6H12O6S |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
5-sulfooxyhexanoic acid |
InChI |
InChI=1S/C6H12O6S/c1-5(12-13(9,10)11)3-2-4-6(7)8/h5H,2-4H2,1H3,(H,7,8)(H,9,10,11) |
InChI Key |
KGATZUNREABMLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


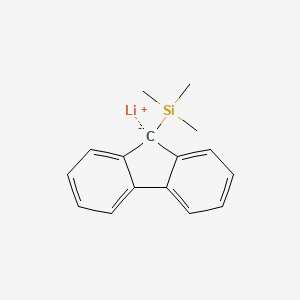
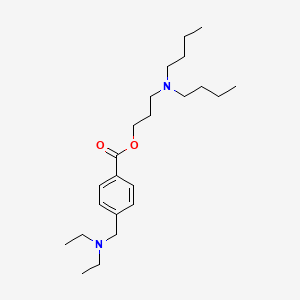
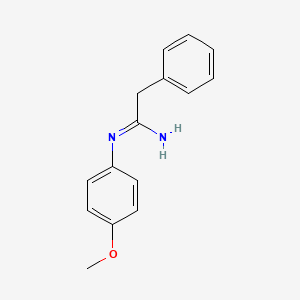
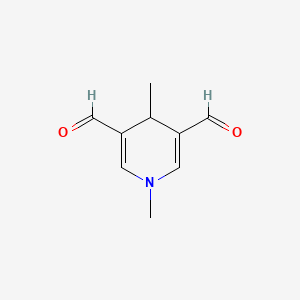
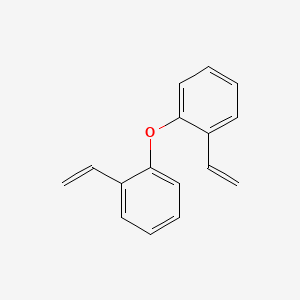
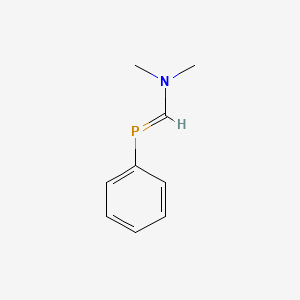
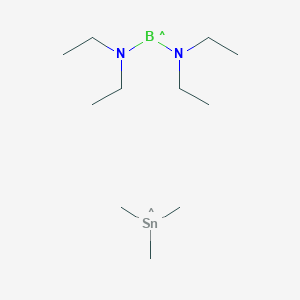
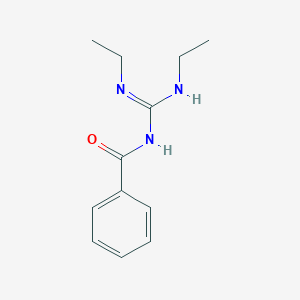
![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)


![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
